Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, dimethyl, and phenyl groups attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzyl cyanide and chlormethine, the piperidine ring can be formed through a series of reactions involving cyclization and subsequent functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and annulation are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, piperidine derivatives are known to interact with opioid receptors, affecting pain perception and neurotransmission .
Comparison with Similar Compounds
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate
- Pethidine
Comparison: Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural variation can lead to differences in chemical reactivity, biological activity, and pharmacological properties compared to other similar compounds .
Properties
CAS No. |
61209-76-5 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-12(2)17(3)11-10-14(15)13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |
InChI Key |
PJLZRQLFDZQWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(CCC1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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